Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

Ethyl 2-(2-iodophenyl)acetate is a versatile organic compound primarily used as an intermediate in pharmaceutical and fine chemical synthesis. Its key structural features include an ester group and an ortho-iodophenyl moiety, which make it valuable for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex aromatic systems. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its reactivity and stability under standard conditions. High purity grades are available to ensure consistent performance in synthetic applications.
Ethyl 2-(2-iodophenyl)acetate structure
Ethyl 2-(2-iodophenyl)acetate structure
Product Name:Ethyl 2-(2-iodophenyl)acetate
CAS No:90794-29-9
MF:C10H11IO2
MW:290.097615480423
MDL:MFCD00099258
CID:788416
PubChem ID:14639536
Update Time:2025-05-24

Ethyl 2-(2-iodophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-iodophenyl)acetate
    • Benzeneacetic acid, 2-iodo-, ethyl ester
    • Ethyl (2-iodophenyl)acetate
    • 2-Iodobenzeneacetic acid ethyl ester
    • AK146854
    • Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
    • Ethyl 2-iodobenzeneacetate (ACI)
    • SY121376
    • SCHEMBL5132516
    • DTXSID90562460
    • DS-8648
    • DB-141879
    • MFCD00099258
    • AKOS022187054
    • CS-0041136
    • 90794-29-9
    • W17295
    • Ethyl 2-(2-iodophenyl)acetate, 95%
    • Ethyl2-(2-iodophenyl)acetate
    • MDL: MFCD00099258
    • Inchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
    • InChI Key: XBKDPADMOCFNED-UHFFFAOYSA-N
    • SMILES: O=C(CC1C(I)=CC=CC=1)OCC

Computed Properties

  • Exact Mass: 289.98038g/mol
  • Monoisotopic Mass: 289.98038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Boiling Point: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate Security Information

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Ethyl 2-(2-iodophenyl)acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  3 h, reflux
Reference
Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes
Zhang, Daohua; Yum, Eul Kgun; Liu, Zhijian; Larock, Richard C., Organic Letters, 2005, 7(22), 4963-4966

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
Reference
Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones
Chouhan, Gagan; Alper, Howard, Organic Letters, 2008, 10(21), 4987-4990

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
1.2 Solvents: Water
Reference
Synthesis of Indene Derivatives via Electrophilic Cyclization
Khan, Zulfiqar Ali; Wirth, Thomas, Organic Letters, 2009, 11(1), 229-231

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, rt → reflux
Reference
Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters
Strehl, Julia; Kahrs, Christoph; Mueller, Thomas; Hilt, Gerhard; Christoffers, Jens, Chemistry - A European Journal, 2020, 26(15), 3222-3225

Production Method 5

Reaction Conditions
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane ,  Tetrahydrofuran ;  30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia ,  Ammonium chloride Solvents: Water
Reference
Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride
Metzger, Albrecht; Argyo, Christian; Knochel, Paul, Synthesis, 2010, (5), 882-891

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; overnight, 0 °C → 50 °C
Reference
One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives
Jiang, Zeng-qiang; Miao, Da-zhuang; Tong, Yao; Pan, Qiang; Li, Xiao-tong; et al, Synthesis, 2015, 47(13), 1913-1921

Production Method 7

Reaction Conditions
1.1 Reagents: 2-Bromopyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ;  16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
Reference
Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides
Dubart, Amaury; Evano, Gwilherm, Organic Letters, 2021, 23(22), 8931-8936

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

Ethyl 2-(2-iodophenyl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate
Order Number:A916381
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:59
Price ($):309.0
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Additional information on Ethyl 2-(2-iodophenyl)acetate

Ethyl 2-(2-iodophenyl)acetate (CAS No. 90794-29-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-(2-iodophenyl)acetate, identified by its CAS number 90794-29-9, is a significant compound in the realm of organic synthesis and pharmaceutical development. This ester derivative of 2-iodophenylacetic acid has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of an iodine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.

The compound's structure, featuring an ethyl ester group and a strongly electronegative iodine substituent, allows for facile participation in nucleophilic substitution reactions. This characteristic has made it particularly useful in the preparation of complex pharmaceutical agents, where selective functionalization is often required. Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 2-(2-iodophenyl)acetate in constructing heterocyclic frameworks, which are prevalent in many modern drugs.

In the context of drug discovery, the compound's reactivity enables the efficient construction of carbon-carbon bonds, a crucial step in creating novel therapeutic entities. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce aryl groups adjacent to the iodine atom, leading to diverse pharmacophores. These transformations are particularly relevant in the development of small-molecule inhibitors targeting various disease pathways.

One notable area where Ethyl 2-(2-iodophenyl)acetate has made a significant impact is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the compound's structural features, researchers have been able to design molecules that selectively inhibit specific kinases. For example, derivatives of Ethyl 2-(2-iodophenyl)acetate have been incorporated into libraries for high-throughput screening, leading to the identification of potent leads with therapeutic potential.

The pharmaceutical industry has also explored the use of Ethyl 2-(2-iodophenyl)acetate in the synthesis of antiviral and antibacterial agents. The iodine moiety facilitates the introduction of aryl groups that can interact with viral proteases or bacterial enzymes, disrupting their function. Moreover, recent studies have demonstrated its role in generating prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing drug delivery and efficacy.

Beyond its applications in medicinal chemistry, Ethyl 2-(2-iodophenyl)acetate has found utility in materials science. Its ability to participate in polymerization reactions has led to the development of novel polymers with tailored properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and electronics.

The synthesis of Ethyl 2-(2-iodophenyl)acetate itself is a testament to the progress in synthetic organic chemistry. Traditional methods often involve the reaction of 2-iodophenylacetic acid with ethanol under acidic conditions. However, modern approaches have refined this process through catalytic methods that improve yield and selectivity while reducing environmental impact. Continuous flow chemistry, for instance, has been employed to achieve high-purity products with minimal waste.

The safety and handling of Ethyl 2-(2-iodophenyl)acetate are paramount considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling the compound. Additionally, adequate ventilation and storage conditions are essential to ensure stability and prevent degradation.

The future prospects for Ethyl 2-(2-iodophenyl)acetate are promising, with ongoing research exploring new synthetic pathways and applications. The integration of machine learning and computational chemistry is expected to accelerate the discovery of novel derivatives with enhanced biological activity. Furthermore, green chemistry principles will continue to guide its synthesis toward more sustainable practices.

In conclusion, Ethyl 2-(2-iodylphenyl)acetate (CAS No.90794-29-9) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features enable diverse chemical transformations that are indispensable for drug development. As research progresses, this compound will undoubtedly continue to play a pivotal role in advancing therapeutic innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate
A916381
Purity:99%
Quantity:25g
Price ($):309.0
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